molecular formula C19H18BrN3O3 B11154670 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide

5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide

Cat. No.: B11154670
M. Wt: 416.3 g/mol
InChI Key: CZGASCAAJDUJFZ-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide is a complex organic compound with a unique structure that includes a bromine atom, a nicotinamide moiety, and a piperidyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : Preliminary studies suggest that 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
    • Case Study : In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to controls, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects
    • Mechanism : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
    • Case Study : In a murine model of arthritis, administration of this compound led to decreased swelling and inflammation markers, suggesting its utility in treating inflammatory conditions.
  • Neuroprotective Properties
    • Mechanism : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis.
    • Case Study : A study involving neuroblastoma cells revealed that this compound could significantly reduce oxidative damage induced by neurotoxic agents, suggesting its potential in neurodegenerative disease therapies.

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of cytokines in arthritis models
NeuroprotectiveDecreased oxidative stress in neuronal cells

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The development of derivatives has also been explored to enhance its pharmacological properties.

  • Synthetic Route :
    • Initial formation of the piperidine ring followed by bromination and subsequent coupling with nicotinamide derivatives.
    • Optimization of reaction conditions can yield higher purity and yield.
  • Derivatives :
    • Modifications at the piperidine or nicotinamide moieties can lead to compounds with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to metabolism and signal transduction .

Biological Activity

5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C19H18BrN3O3
  • Molecular Weight : 416.27 g/mol
  • IUPAC Name : 5-bromo-N-[4-(3-ethyl-2,6-dioxo-3-piperidyl)phenyl]pyridine-3-carboxamide .

The structure includes a bromine atom, a piperidine ring with dioxo substituents, and a nicotinamide moiety, which may contribute to its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of similar structures have been evaluated for anticonvulsant activity. A study reported that certain analogs showed protective effects in animal models of epilepsy, specifically in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The most active compounds demonstrated significant efficacy with ED50 values ranging from 40.87 mg/kg to 114.68 mg/kg .

Anti-Cancer Properties

In vitro studies suggest that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. For instance, a related pyridine derivative was shown to inhibit VEGFR-2 with an IC50 value of 65 nM and displayed potent cytotoxicity against HepG2 and MCF-7 cancer cell lines . Although specific data for this compound is limited, the presence of the nicotinamide group suggests potential anti-cancer properties.

The mechanisms underlying the biological activities of compounds like this compound may involve:

  • Voltage-Gated Ion Channels : Similar compounds have been shown to influence sodium and calcium channels, which are crucial in neuronal excitability and signal transduction.
  • VEGFR Inhibition : The ability to inhibit vascular endothelial growth factor receptors suggests potential applications in cancer therapy by disrupting tumor angiogenesis .

Study on Anticonvulsant Activity

In a study evaluating a series of amides derived from pyrrolidinones, researchers found that several compounds exhibited anticonvulsant properties in animal models. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that modifications to the piperidine ring significantly impacted the compound's ability to induce apoptosis in cancer cells .

Data Summary Table

Compound NameActivity TypeModel UsedED50/IC50 ValuesReference
This compoundAnticonvulsantMES & scPTZ testsTBD
Related Pyridine DerivativeAnti-cancerHepG2 & MCF-7 Cell LinesIC50 = 21.00 μM (HepG2), 26.10 μM (MCF-7)

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H18BrN3O3/c1-2-19(8-7-16(24)23-18(19)26)13-3-5-15(6-4-13)22-17(25)12-9-14(20)11-21-10-12/h3-6,9-11H,2,7-8H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

CZGASCAAJDUJFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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